1-(Benzyloxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
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Overview
Description
1-(Benzyloxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family This compound is characterized by its unique structure, which includes a benzyloxy group, a nitro group, and an oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction, often using benzyl alcohol and a suitable base such as potassium carbonate.
Cyclization: The formation of the oxazepine ring is accomplished through cyclization reactions, which may involve heating the intermediate compounds under reflux conditions.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production may require optimization of reaction conditions to ensure high yields and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or quinones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Benzyl alcohol, potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 1-(Benzyloxy)-3-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one.
Substitution: Various substituted dibenzo[b,f][1,4]oxazepines.
Oxidation: Corresponding oxides or quinones.
Scientific Research Applications
1-(Benzyloxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(Benzyloxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic or toxic effects.
Comparison with Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the benzyloxy and nitro groups, making it less versatile in chemical reactions.
1-(Methoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but with a methoxy group instead of a benzyloxy group, which may affect its reactivity and applications.
Uniqueness: 1-(Benzyloxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of both benzyloxy and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C20H14N2O5 |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
9-nitro-7-phenylmethoxy-5H-benzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C20H14N2O5/c23-20-19-17(26-12-13-6-2-1-3-7-13)10-14(22(24)25)11-18(19)27-16-9-5-4-8-15(16)21-20/h1-11H,12H2,(H,21,23) |
InChI Key |
RPVGQRSEDLNGAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC3=C2C(=O)NC4=CC=CC=C4O3)[N+](=O)[O-] |
Origin of Product |
United States |
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